molecular formula C9H9Cl2NO2 B13559159 Ethyl 3-amino-2,4-dichlorobenzoate

Ethyl 3-amino-2,4-dichlorobenzoate

Cat. No.: B13559159
M. Wt: 234.08 g/mol
InChI Key: NQUHXNNMHSGXGY-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2,4-dichlorobenzoate is a substituted benzoate ester featuring an amino group at the 3-position and chlorine atoms at the 2- and 4-positions of the aromatic ring. The dichloro substitution pattern enhances electron-withdrawing effects, while the amino group introduces electron-donating properties, creating a donor-acceptor system that may influence photophysical and chemical reactivity .

Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

ethyl 3-amino-2,4-dichlorobenzoate

InChI

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2,12H2,1H3

InChI Key

NQUHXNNMHSGXGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Cl)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2,4-dichlorobenzoate typically involves the esterification of 3-amino-2,4-dichlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of alternative catalysts and solvents that are more environmentally friendly is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as hydroxyl or alkoxy groups.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

    Substitution: Formation of ethyl 3-hydroxy-2,4-dichlorobenzoate.

    Reduction: Formation of this compound.

    Oxidation: Formation of ethyl 3-nitro-2,4-dichlorobenzoate.

Scientific Research Applications

Ethyl 3-amino-2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2,4-dichlorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

To contextualize Ethyl 3-amino-2,4-dichlorobenzoate, it is compared to structurally related benzoate derivatives (Table 1).

Compound Substituents Key Properties Applications
This compound 2-Cl, 3-NH₂, 4-Cl Polarizable donor-acceptor system; potential fluorescence via ICT states Agrochemical intermediates, optoelectronics
Ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate (EAADCy) 2-CN, 3-NH₂, 4-CN, 5-(4-NH₂Ph) Dual fluorescence (LE/ICT states); excitation-dependent emission in THF Fluorescent probes, solvent dynamics studies
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid 2-F, 3-Cl, 4-F, 5-OH Enhanced acidity due to halogenation; intermediate in antibiotic synthesis Pharmaceutical synthesis
Dichlorobenzil (4,4'-dichlorobenzil) 4-Cl, 4'-Cl High thermal stability; used as a pesticide intermediate Agrochemicals

Photophysical Properties

This compound shares similarities with EAADCy in terms of donor-acceptor interactions. However, the replacement of cyano (CN) groups in EAADCy with chlorine atoms in the target compound alters its electronic structure:

  • Electron-Withdrawing Strength: Chlorine (Cl) is less electron-withdrawing than cyano (CN), reducing the polarity of the excited state. This may result in smaller Stokes shifts compared to EAADCy, which exhibits significant dynamic Stokes shifts (e.g., ~3000 cm⁻¹ in THF) due to solvent relaxation around its larger dipole moment .
  • Fluorescence Behavior: EAADCy demonstrates dual fluorescence from localized excited (LE) and intramolecular charge transfer (ICT) states, with intensity ratios dependent on excitation wavelength . This compound may exhibit weaker ICT emission due to reduced dipole moment but could retain sensitivity to solvent polarity.

Solvent Interactions

The solvent relaxation dynamics observed in EAADCy—where polar solvents like THF reorganize around the solute’s excited-state dipole—are critical for its fluorescence properties . This compound’s smaller dipole moment (due to Cl vs. CN) may lead to slower solvent reorganization, as indicated by longitudinal relaxation times (τₗ) in THF (~3 ps for EAADCy’s ICT state ).

Biological Activity

Ethyl 3-amino-2,4-dichlorobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, case studies, and comparative data with similar compounds.

Chemical Structure and Properties

This compound is characterized by its benzoate structure with two chlorine substituents at the 2 and 4 positions of the benzene ring and an amino group at the 3 position. This unique substitution pattern enhances its lipophilicity and biological interactions.

Property Value
Molecular Formula C10H10Cl2N1O2
Molecular Weight 249.10 g/mol
Solubility Soluble in organic solvents
Melting Point Not specified

The biological activity of this compound primarily revolves around its ability to interact with various biological macromolecules:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with enzymes, potentially inhibiting their activity by blocking substrate access. This has been observed in studies focusing on specific enzyme targets such as phosphatases and proteases.
  • Receptor Interaction : The compound may also interact with cell receptors, influencing signaling pathways that regulate cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including resistant pathogens:

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 17.5 µM to over 300 µM against different bacterial strains .

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. It has been shown to inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest:

  • Case Study : In a study involving human breast cancer cells, this compound demonstrated an IC50 value of approximately 38 µM, indicating significant cytotoxicity .

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds to highlight its unique properties:

Compound Structure Biological Activity
Ethyl 4-amino-3,5-dichlorobenzoateCl at positions 3 and 5Moderate antimicrobial activity
Ethyl 3-amino-2,5-dichlorobenzoateCl at positions 2 and 5Lower antitumor activity
Ethyl 3-amino-4-chlorobenzoateCl at position 4Limited enzyme inhibition

Research Findings and Applications

This compound has several applications in scientific research:

  • Biochemical Probes : It serves as a tool for investigating metabolic pathways and enzyme activities due to its inhibitory properties.
  • Drug Development : Its potential as an antimicrobial agent makes it a candidate for developing new antibiotics.
  • Synthetic Chemistry : Used as an intermediate in synthesizing complex organic molecules.

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